molecular formula C28H24N4O5S B327518 (6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327518
M. Wt: 528.6 g/mol
InChI Key: BASSAPRHARLGHJ-SUJAKXCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The thiadiazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving the use of dehydrating agents such as phosphorus oxychloride (POCl3).

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenoxymethyl groups, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the imino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenoxy and phenoxymethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

(6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound may affect various biological pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of the methoxyphenoxy and phenoxymethyl groups, along with the thiadiazole-pyrimidine core, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H24N4O5S

Molecular Weight

528.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H24N4O5S/c1-34-20-11-13-23(14-12-20)36-16-15-35-22-9-7-19(8-10-22)17-24-26(29)32-28(30-27(24)33)38-25(31-32)18-37-21-5-3-2-4-6-21/h2-14,17,29H,15-16,18H2,1H3/b24-17-,29-26?

InChI Key

BASSAPRHARLGHJ-SUJAKXCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5

SMILES

COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5

Origin of Product

United States

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